

# Spectroscopic Profile of N2-Methylpyridine-2,3-diamine: A Technical Guide

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## Compound of Interest

Compound Name: N2-Methylpyridine-2,3-diamine

CAS No.: 5028-20-6

Cat. No.: B1280073

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N2-Methylpyridine-2,3-diamine**. Due to a lack of publicly available experimental spectra for this specific compound, the data presented herein is a predictive summary based on the analysis of structurally related compounds and established spectroscopic principles. This document aims to serve as a valuable resource for the identification and characterization of **N2-Methylpyridine-2,3-diamine** in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N2-Methylpyridine-2,3-diamine**.

### Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.7	d	1H	H-6 (Pyridine)
~6.8 - 7.0	t	1H	H-5 (Pyridine)
~6.5 - 6.7	d	1H	H-4 (Pyridine)
~4.5 - 5.0 (broad)	s	2H	NH <sub>2</sub> (at C3)
~4.0 - 4.5 (broad)	s	1H	NH-CH <sub>3</sub> (at C2)
~2.9 - 3.1	d	3H	N-CH <sub>3</sub>

Note: The chemical shifts for the NH protons are highly dependent on solvent and concentration and may exchange with D<sub>2</sub>O.

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~150 - 155	C-2 (Pyridine)
~140 - 145	C-6 (Pyridine)
~135 - 140	C-3 (Pyridine)
~115 - 120	C-5 (Pyridine)
~110 - 115	C-4 (Pyridine)
~30 - 35	N-CH <sub>3</sub>

### Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric of NH <sub>2</sub> )
3350 - 3310	Weak	N-H stretch (secondary amine NH-CH <sub>3</sub> )
3100 - 3000	Weak	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch (CH <sub>3</sub> )
1650 - 1580	Strong	N-H bend (primary amine)
1600 - 1450	Medium	C=C and C=N ring stretching (Pyridine)
1335 - 1250	Strong	C-N stretch (aromatic amine)

## Predicted Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity	Assignment
123	High	[M] <sup>+</sup> (Molecular Ion)
108	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
95	Medium	[M - N <sub>2</sub> H <sub>2</sub> ] <sup>+</sup> or [M - HCN - H] <sup>+</sup>
78	Low	[Pyridine] <sup>+</sup> fragment

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **N2-Methylpyridine-2,3-diamine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Instrument Setup:** The NMR spectra should be acquired on a 400 MHz spectrometer.

- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBR pellet in the sample holder and acquire the IR spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Primary aromatic amines typically show two N-H stretching bands between  $3400\text{-}3250\text{ cm}^{-1}$ , while secondary amines show a single band in the  $3350\text{-}3310\text{ cm}^{-1}$  region.[\[1\]](#)[\[2\]](#)[\[4\]](#)  
The C-N stretching of aromatic amines is usually a strong band in the  $1335\text{-}1250\text{ cm}^{-1}$  region.[\[1\]](#)[\[2\]](#)

## Mass Spectrometry (MS)

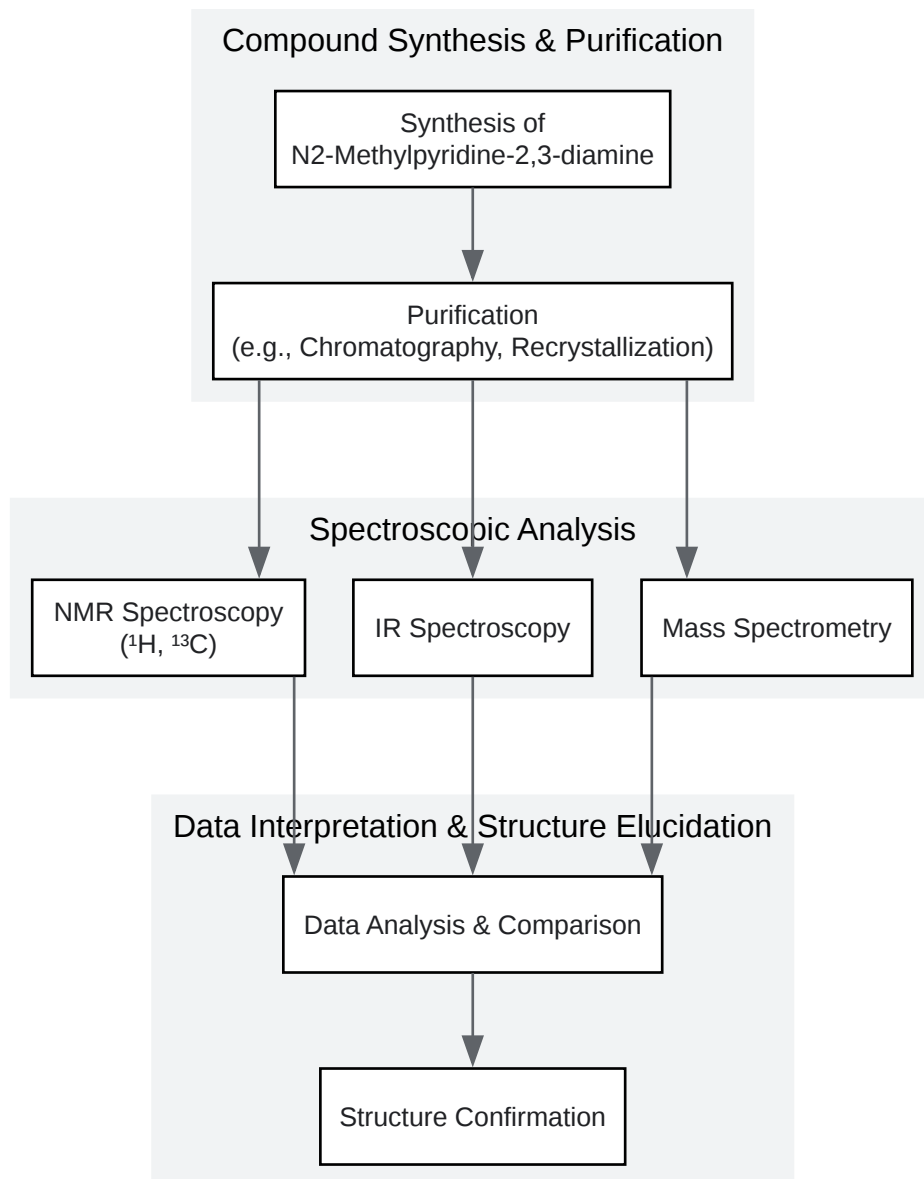
- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography system.

- Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum. The fragmentation of aromatic amines often involves the loss of small molecules or radicals.[5]

## Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like **N2-Methylpyridine-2,3-diamine**.

## General Workflow for Spectroscopic Analysis



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